2-(3-hydroxy-4-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide

Description

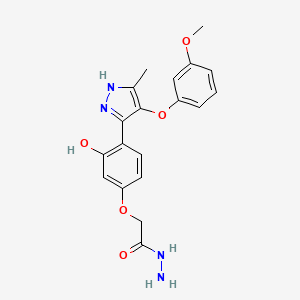

The compound 2-(3-hydroxy-4-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide features a pyrazole core substituted with a 3-methoxyphenoxy group at position 4 and a methyl group at position 3. The phenoxy group at position 4 of the benzene ring is further functionalized with a hydroxy group at position 3 and an acetohydrazide moiety.

Properties

IUPAC Name |

2-[3-hydroxy-4-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenoxy]acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O5/c1-11-19(28-14-5-3-4-12(8-14)26-2)18(23-22-11)15-7-6-13(9-16(15)24)27-10-17(25)21-20/h3-9,24H,10,20H2,1-2H3,(H,21,25)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYNSZCHDEKZCLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC(=O)NN)O)OC3=CC=CC(=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxy-4-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

Attachment of the methoxyphenoxy group: This step involves the nucleophilic substitution reaction where the pyrazole ring reacts with 3-methoxyphenol in the presence of a suitable base.

Formation of the acetohydrazide moiety: This is typically done by reacting the intermediate compound with acetic anhydride and hydrazine hydrate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-hydroxy-4-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(3-hydroxy-4-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-hydroxy-4-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Pyrazole-Based Acetohydrazides

Compound 1 : 2-[3-Hydroxy-4-[4-(4-Methoxyphenyl)-5-(Trifluoromethyl)-1H-Pyrazol-3-yl]phenoxy]acetohydrazide

- Key Differences: Pyrazole substituents: 4-(4-methoxyphenyl) and 5-(trifluoromethyl) vs. 4-(3-methoxyphenoxy) and 5-methyl in the target compound. Physicochemical Properties:

- Molecular weight: 422.4 g/mol (vs. ~400 g/mol for the target compound).

- XLogP: 2.6 (lower due to CF3’s hydrophobicity offset by 4-methoxy group) . Biological Implications: The trifluoromethyl group enhances metabolic stability, while the 4-methoxy phenyl may alter binding affinity compared to the target’s 3-methoxy phenoxy group.

Compound 2 : 3-(4-Methoxyphenyl)-1-Phenyl-1H-Pyrazole-5-Carbohydrazide

- Key Differences: Core structure: Pyrazole-5-carbohydrazide vs. phenoxy-linked acetohydrazide. Substituents: Lacks the hydroxy-phenoxy moiety, reducing hydrogen-bonding capacity. Applications: Pyrazole carbohydrazides are often explored for antimicrobial activity, suggesting the target compound’s phenoxy linkage may offer divergent biological profiles .

Triazole-Based Analogs

Compound 3 : 2-{[5-(4-Methoxyphenyl)-4-Phenyl-4H-1,2,4-Triazol-3-yl]thio}-N′-[(E)-3-Pyridinylmethylidene]acetohydrazide

- Key Differences: Heterocyclic core: 1,2,4-triazole vs. pyrazole. Substituents: Thioether and pyridinylmethylene groups vs. hydroxy-phenoxy and methyl. Physicochemical Properties:

Substitution Pattern Analysis

| Feature | Target Compound | Compound 1 (CF3) | Compound 3 (Triazole) |

|---|---|---|---|

| Pyrazole Substituents | 4-(3-Methoxyphenoxy), 5-Methyl | 4-(4-Methoxyphenyl), 5-CF3 | N/A (Triazole core) |

| Phenoxy Groups | 3-Hydroxy, 4-(Pyrazole) | 3-Hydroxy, 4-(Pyrazole) | N/A |

| XLogP | ~3.0 (estimated) | 2.6 | ~2.8 (predicted) |

| Hydrogen Bonds | 4 donors, 9 acceptors | 4 donors, 9 acceptors | 5 donors, 10 acceptors |

Biological Activity

2-(3-hydroxy-4-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- A hydrazide functional group.

- Multiple aromatic rings that may contribute to its biological activity.

- Hydroxy and methoxy substituents that can influence solubility and reactivity.

Antimicrobial Activity

Research indicates that compounds similar to 2-(3-hydroxy-4-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with hydrazide groups can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antioxidant Activity

Compounds with similar structures have demonstrated antioxidant properties, which are crucial for neutralizing free radicals in biological systems. The presence of hydroxyl groups in the structure likely contributes to radical scavenging activity. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) have shown significant reductions in free radical concentrations when tested against similar hydrazones.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are supported by studies indicating that hydrazone derivatives can inhibit pro-inflammatory cytokines. Research on related compounds has shown a decrease in TNF-alpha and IL-6 levels in cell culture models, suggesting a mechanism involving the inhibition of NF-kB signaling pathways.

Study 1: Antimicrobial Efficacy

A study conducted on a series of hydrazone derivatives revealed that those containing pyrazole moieties exhibited enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a promising alternative for treating infections caused by resistant strains.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Hydrazone A | 15 | S. aureus |

| Hydrazone B | 25 | E. coli |

| 2-Hydrazide | 10 | S. aureus |

Study 2: Antioxidant Activity Evaluation

In a comparative study assessing the antioxidant activity of various phenolic compounds, the tested hydrazone derivative exhibited an IC50 value of 30 µM in DPPH assays, indicating moderate antioxidant potential compared to well-known antioxidants like ascorbic acid (IC50 = 10 µM).

Mechanistic Insights

The biological activities of 2-(3-hydroxy-4-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide can be attributed to:

- Hydrogen Bonding : The hydroxyl groups facilitate interactions with biological targets.

- Aromatic Interactions : The presence of multiple aromatic rings allows for π-stacking interactions with nucleic acids or proteins.

- Metal Chelation : Some studies suggest that similar compounds can chelate metal ions, which is crucial for their antimicrobial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.